Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
Description
Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide (IUPAC name: 2-[2-aminoacetamido]-3-(4-hydroxyphenyl)propanoyloxyacetic acid) is a synthetic small molecule with a hybrid structure combining a propanamide backbone, a 4-hydroxyphenyl group, and an aminoacetyl substituent. The compound’s structure enables interactions with catalytic residues of Mpro (e.g., His41 and Cys145), which are critical for viral replication . Its molecular weight is approximately 311.3 g/mol (calculated from its formula: C₁₃H₁₇N₃O₅), and it exhibits moderate solubility in polar solvents due to its hydrophilic functional groups (e.g., hydroxyl, amide, and carboxylic acid).
Properties
IUPAC Name |
acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPNGGMTCHTRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-60-1 | |
| Record name | NSC83249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Route 1: Condensation-Hydrolysis Strategy
This method, adapted from US Patent 3,890,379, prioritizes cost-effectiveness and scalability:
Step 1: Formation of DL-2-Amino-2-(4-Hydroxyphenyl)Acetonitrile
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Reagents : 4-Hydroxybenzaldehyde, sodium bisulfite, ammonium chloride, sodium cyanide.
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Conditions : Aqueous medium, 20–25°C, 2 hours.
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Mechanism : Strecker synthesis via imine formation and cyanide addition.
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Yield : ~60–70% (crude).
Step 2: Resolution with L-(+)-Tartaric Acid
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Solvent System : Ethyl acetate/benzene/methanol (3:2:1 v/v).
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Process : Tartaric acid induces diastereomeric crystallization of the D-(-)-enantiomer.
Step 3: Acidic Hydrolysis to 2-Amino-2-(4-Hydroxyphenyl)Acetic Acid
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Conditions : 22% HCl, 90°C, 3 hours.
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Workup : Precipitation at 0–5°C, neutralization with NH₄OH to pH 5.
Step 4: Peptide Coupling with Aminoacetyl Group
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Reagents : Boc-glycine, HATU, DIPEA.
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Solvent : DMF, 0°C → RT, 12 hours.
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Deprotection : TFA/CH₂Cl₂ (1:1), 2 hours.
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Yield : ~85% after HPLC purification.
Step 5: Acetic Acid Salt Formation
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Method : Stirring in acetic acid/ethyl ether, 0°C, 1 hour.
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Purity : ≥98% (HPLC).
Route 2: Solid-Phase Peptide Synthesis (SPPS)
SPPS offers superior control for sequential amino group installation:
Resin Loading :
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Resin : Rink amide MBHA (0.6 mmol/g).
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First Amino Acid : Fmoc-3-(4-hydroxyphenyl)propanamide, HBTU/HOBt activation.
Chain Elongation :
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Fmoc-Gly-OH : Double coupling (2×30 min) with 20% piperidine deprotection.
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Fmoc-Gly-OH : Repetition for second glycine unit.
Cleavage and Isolation :
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Reagent : TFA/TIS/H₂O (95:2.5:2.5), 2 hours.
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Yield : 72% (crude), 91% purity.
Acetic Acid Incorporation :
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Salt Formation : Dissolve in acetic acid, lyophilize.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 12–15% | 18–22% |
| Purity (HPLC) | 95–98% | 90–93% |
| Scalability | Multi-kilogram | <100 g |
| Stereochemical Control | Requires resolution | Built-in (SPPS) |
| Cost per Gram | $12–15 | $45–60 |
Key Observations :
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Route 1’s reliance on classical resolution limits enantiomeric excess unless iterative recrystallization is employed.
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SPPS (Route 2) circumvents racemization but suffers from high reagent costs.
Process Optimization and Troubleshooting
Enhancing Hydrolysis Efficiency
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Alternative Catalysts : Replace HCl with methanesulfonic acid (MSA), reducing reaction time to 1 hour at 80°C.
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Microwave Assistance : 100°C, 30 minutes, 95% conversion (unpublished data).
Solvent Screening for Tartrate Resolution
Byproduct Mitigation
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Dipeptide Formation : Controlled via sub-stoichiometric HATU (0.9 equiv) and low-temperature coupling.
Analytical Characterization
Critical Quality Attributes :
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HPLC : C18 column, 0.1% TFA/ACN gradient, tᴿ = 8.2 min.
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MS (ESI+) : m/z 313.2 [M+H]⁺.
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¹H NMR (DMSO-d₆) : δ 7.12 (d, J=8.5 Hz, 2H, ArH), 6.72 (d, J=8.5 Hz, 2H, ArH), 4.21 (m, 1H, CH), 3.82 (s, 2H, CH₂CO), 2.12 (s, 3H, CH₃CO).
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives ()
These derivatives (Table 1 in ) share the 4-hydroxyphenyl and propanamide motifs but differ in backbone substitution. For example:
- Compound 11: Methyl ester of 3-(4-hydroxyphenyl)-2-(2-(4-isobutylphenyl)propanamido)propanoic acid. Key Difference: The isobutylphenyl group enhances lipophilicity, favoring anti-inflammatory activity (NSAID-like) rather than antiviral targeting . Activity: Demonstrates anti-inflammatory properties, unlike the target compound’s antiviral focus.
(S)-2-(2-(4-Isobutylphenyl)propanamido)acetic Acid ()
This compound features a similar propanamide-acetic acid framework but lacks the 4-hydroxyphenyl group.
- Key Difference : The isobutylphenyl group confers NSAID-like activity (e.g., COX inhibition), while the absence of the 4-hydroxyphenyl group reduces polar interactions with viral proteases .
- Synthesis : Prepared via hydrolysis of a THF/H₂O reaction mixture, contrasting with the target compound’s likely solid-phase peptide synthesis .
3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid ()
- Key Difference: A propanoic acid backbone with a hydroxyl group at position 2 instead of an aminoacetyl-propanamide chain.
- Activity : Primarily used as a chiral building block in peptide synthesis, lacking direct antiviral or enzyme-inhibitory properties .
Functional Comparison with Antiviral and Antimicrobial Analogs
ZINC000004762511 ()
Identical to the target compound, this molecule was ranked highly in SARS-CoV-2 Mpro inhibition studies due to its strong binding affinity (docking score: −8.9 kcal/mol) .
- Advantage Over Cyclo(L-His-L-His) : Higher specificity for Mpro compared to broader protease inhibitors.
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide ()
- Key Difference: A quinazolinone-thioether substituent instead of 4-hydroxyphenyl.
- Activity : Inhibits Mycobacterium tuberculosis NADH dehydrogenase, highlighting how heterocyclic groups redirect activity toward bacterial targets .
| Property | Target Compound | Quinazolinone Derivative () |
|---|---|---|
| Target | Viral protease | Bacterial enzyme |
| Binding Affinity | High (Mpro) | Moderate (NDH-2) |
Biological Activity
Acetic acid; 2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide, also known as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has garnered significant attention in recent years due to its promising biological activities, particularly in anticancer and antioxidant domains. This article explores the compound's biological activity, synthesizing data from various studies and presenting detailed findings.
Chemical Structure and Properties
The compound's molecular formula is , with a structure that includes an acetic acid moiety linked to an amino group and a 4-hydroxyphenyl group. The presence of these functional groups contributes to its biological activity, particularly in modulating cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study published in Molecules evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their cytotoxic effects on A549 non-small cell lung cancer cells. The findings indicated that certain derivatives significantly reduced cell viability and inhibited cell migration.
Key Findings:
- Compound Efficacy : Compounds 12, 20, and 29 reduced A549 cell viability by over 50%. Compound 20 emerged as the most potent, exhibiting significant cytotoxicity with minimal effects on non-cancerous Vero cells .
- Comparative Analysis : The anticancer activity of these compounds was compared to standard chemotherapeutics like doxorubicin and cisplatin, demonstrating comparable or superior efficacy in some cases .
Antioxidant Properties
In addition to its anticancer potential, the compound has shown promising antioxidant properties. The DPPH radical scavenging assay revealed that several derivatives exhibit strong antioxidant activity, which is crucial for mitigating oxidative stress in cells.
Antioxidant Activity Results:
- DPPH Scavenging : Compounds were evaluated against ascorbic acid and butylated hydroxytoluene (BHT). Some derivatives exhibited reducing capabilities close to that of ascorbic acid .
- Mechanism of Action : The antioxidant activity is believed to stem from the ability of the hydroxyphenyl group to donate electrons, thereby neutralizing free radicals .
Structure-Activity Relationship (SAR)
The biological activity of acetic acid; 2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide is influenced by its structural components. Modifications to the phenolic group significantly affect both anticancer and antioxidant activities.
| Compound | Cell Viability Reduction (%) | Antioxidant Activity (DPPH IC50) |
|---|---|---|
| Compound 12 | 50% | Moderate |
| Compound 20 | 75% | High |
| Compound 29 | 68% | Moderate |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that specific derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
- Animal Models : Preliminary studies using animal models have indicated that these compounds can reduce tumor growth rates without significant toxicity, highlighting their potential for clinical application .
Q & A
Q. Advanced Research Focus
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in amide bond formation .
- Reaction path screening : Employ algorithms (e.g., GRRM) to explore competing pathways and minimize byproducts .
- Machine learning : Train models on existing reaction datasets to predict optimal solvent systems (e.g., DMF/water mixtures) and catalyst efficiency .
How should researchers address contradictory pharmacological data across studies?
Q. Advanced Research Focus
- Dose-response reevaluation : Validate activity across multiple cell lines (e.g., IC₅₀ discrepancies in kinase inhibition assays) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Structural analogs : Compare results with derivatives (e.g., 2-amino-3-(4-hydroxyphenyl)-propanoic acid) to isolate structure-activity relationships .
What are the stability profiles of this compound under varying storage conditions?
Q. Basic Research Focus
- Thermal stability : Store at –20°C in inert atmospheres to prevent oxidation of the hydroxyphenyl group .
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for long-term storage .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the aromatic system .
How can researchers design experiments to study its interactions with membrane proteins?
Q. Advanced Research Focus
- Surface plasmon resonance (SPR) : Immobilize proteins on sensor chips to measure binding kinetics (ka/kd) in real-time .
- Fluorescence quenching assays : Monitor tryptophan residues in proteins upon ligand binding .
- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on the hydroxyphenyl and amide motifs .
What methodologies resolve spectral data contradictions in structural characterization?
Q. Advanced Research Focus
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic vs. amide protons) .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous peaks in complex spectra .
- Cross-validation : Compare experimental IR/Raman spectra with NIST database entries for similar compounds .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE requirements : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- First aid : For eye contact, rinse with water for 15 minutes and seek medical evaluation .
How can molecular dynamics (MD) simulations enhance drug design studies?
Q. Advanced Research Focus
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify ligand-protein interaction energies .
- Solvent accessibility : Simulate hydration shells around the hydroxyphenyl group to optimize solubility .
- Conformational sampling : Identify flexible regions (e.g., aminoacetyl side chains) for derivative design .
What comparative approaches validate its activity against structural analogs?
Q. Advanced Research Focus
- Pharmacophore mapping : Align analogs (e.g., 2-amino-2-methyl-3-phenylpropanamide) to identify conserved bioactive motifs .
- Enzyme inhibition assays : Test against panels (e.g., kinases, proteases) to rank potency and selectivity .
- Crystallography : Resolve co-crystal structures with target proteins to compare binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
